4-(4-Azido-2-nitrophenyl)pyridoxamine
Description
4-(4-Azido-2-nitrophenyl)pyridoxamine is a chemically modified derivative of pyridoxamine, a natural vitamin B6 vitamer. The compound features a pyridoxamine backbone substituted with an azido (-N₃) and nitro (-NO₂) group on the phenyl ring (Figure 1). These modifications are hypothesized to enhance its utility in biochemical applications, such as photoaffinity labeling or targeted inhibition of advanced glycation end products (AGEs).
Properties
CAS No. |
131333-59-0 |
|---|---|
Molecular Formula |
C14H14N6O4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[amino-(4-azido-2-nitrophenyl)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14N6O4/c1-7-14(22)12(8(6-21)5-17-7)13(15)10-3-2-9(18-19-16)4-11(10)20(23)24/h2-5,13,21-22H,6,15H2,1H3 |
InChI Key |
GKXIMGBNCUWZGN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
Synonyms |
4-(4-azido-2-nitrophenyl)pyridoxamine N3NpPxn |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Pyridoxamine
Structural and Functional Differences
- Pyridoxamine: Contains a pyridine ring, amino group (-NH₂), and hydroxyl group (-OH). It acts as a cofactor in enzymatic reactions and inhibits AGEs via radical scavenging and metal chelation .
- 4-(4-Azido-2-nitrophenyl)pyridoxamine: Retains the pyridoxamine core but introduces steric and electronic modifications. The azido group adds photoreactivity, enabling covalent binding to biomolecules.
Mechanistic Implications
- Radical Scavenging: Pyridoxamine traps oxygen-centered radicals (e.g., •OCH₃) with rate constants up to 1.2 × 10⁶ M⁻¹s⁻¹ at physiological pH, primarily via hydrogen atom transfer from the protonated amino or phenolic groups .
- AGE Inhibition : Pyridoxamine suppresses AGE formation by sequestering reactive carbonyl species and metal ions. In vivo studies show it reduces AGE accumulation in diabetic mice, preserving auditory function . The azido-nitro derivative’s bulky substituents might hinder access to glycation sites, though its photoreactivity could enable targeted inhibition in specific tissues.
Data Table: Key Properties
Comparison with Other AGE Inhibitors
While pyridoxamine derivatives are rare in the provided evidence, broader comparisons highlight unique features:
- Aminoguanidine: A small-molecule AGE inhibitor with high efficacy but toxicity concerns in clinical trials. Unlike pyridoxamine, it lacks antioxidant activity and vitamin-derived biocompatibility .
- Pyridoxal-5-phosphate : A phosphorylated B6 vitamer with cofactor roles but weaker radical scavenging (<10⁵ M⁻¹s⁻¹ for •OCH₃) . The azido-nitro derivative’s photoreactivity distinguishes it from this coenzyme.
Research Findings and Hypotheses
- Antioxidant Capacity: Pyridoxamine’s efficacy against •OCH₃ radicals relies on its protonated amino and phenolic groups . The nitro group in this compound may destabilize these protonation states, reducing scavenging rates unless compensatory mechanisms (e.g., resonance stabilization of radicals) emerge.
- In Vivo Performance : Pyridoxamine’s success in suppressing AGEs in TSOD mice suggests its derivative could excel in targeted applications (e.g., crosslinking to glycated proteins for localized inhibition). However, azide-related phototoxicity or metabolic instability remains a concern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
